
Methyl 2-(1-aminocycloheptyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-aminocycloheptyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cycloheptane, featuring an amino group attached to the cycloheptyl ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-aminocycloheptyl)acetate typically involves the esterification of 2-(1-aminocycloheptyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 2-(1-aminocycloheptyl)acetic acid.
Reduction: 2-(1-aminocycloheptyl)ethanol.
Substitution: 2-(1-aminocycloheptyl)acetamide.
科学的研究の応用
Methyl 2-(1-aminocycloheptyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional group.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism by which Methyl 2-(1-aminocycloheptyl)acetate exerts its effects is primarily through its interactions with biological molecules. The ester functional group can undergo hydrolysis in the presence of esterases, releasing the active amino acid derivative. This interaction can modulate various biochemical pathways, depending on the specific target molecules involved.
類似化合物との比較
Methyl 2-(1-aminocyclohexyl)acetate: Similar structure but with a six-membered ring instead of a seven-membered ring.
Methyl 2-(1-aminocyclopentyl)acetate: Features a five-membered ring.
Methyl 2-(1-aminocyclobutyl)acetate: Contains a four-membered ring.
Uniqueness: Methyl 2-(1-aminocycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
methyl 2-(1-aminocycloheptyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-9(12)8-10(11)6-4-2-3-5-7-10/h2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVYTBLHTWLCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
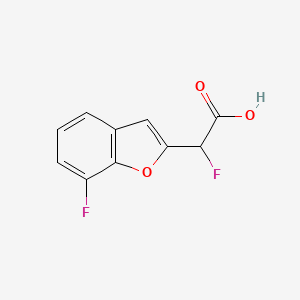
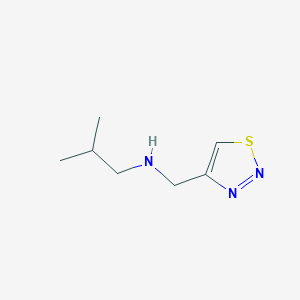
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
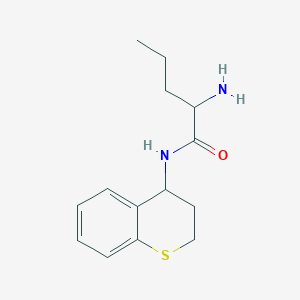
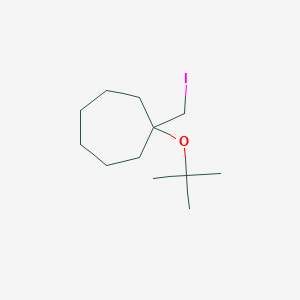
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)

![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
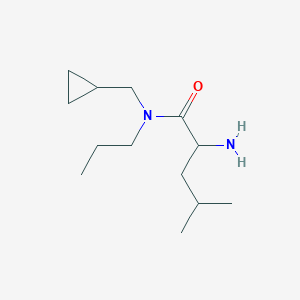
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)

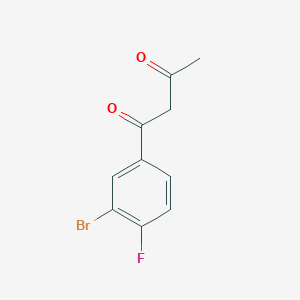
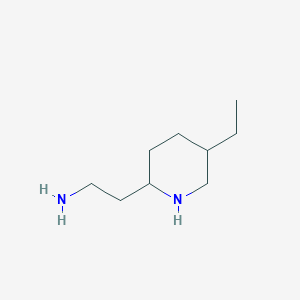
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
